molecular formula C8H9BrClN5 B1473291 {[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-60-9

{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473291
CAS No.: 1426290-60-9
M. Wt: 290.55 g/mol
InChI Key: HRTYNGOSCLGVNO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's primary name reflects its structural hierarchy, beginning with the tetrazole ring system as the parent heterocycle, followed by the bromophenyl substituent at the nitrogen-1 position, and concluding with the methylamine group attached to the carbon-5 position of the tetrazole ring. Alternative nomenclature includes [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride and 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride, demonstrating the flexibility in systematic naming conventions for this molecular architecture.

The structural identification of this compound reveals a five-membered aromatic tetrazole ring containing four nitrogen atoms and one carbon atom, with the characteristic 1H-tetrazole tautomeric form predominating under standard conditions. The 3-bromophenyl group attached to the nitrogen-1 position introduces significant electronic and steric effects that influence the compound's chemical reactivity and biological properties. The presence of the bromine atom at the meta position of the phenyl ring creates an electron-withdrawing effect that modulates the electronic density distribution throughout the molecular framework. The methylamine group connected to the carbon-5 position of the tetrazole ring provides a basic functional group that forms the hydrochloride salt, enhancing the compound's solubility properties and stability characteristics.

Chemical databases record the compound with the simplified molecular input line entry system representation of Cl.NCc1nnnn1-c1cccc(Br)c1, which precisely describes the connectivity and bonding patterns within the molecular structure. The compound exhibits a molecular weight of 290.55 grams per mole, reflecting the cumulative mass contributions from the carbon backbone, nitrogen-rich tetrazole ring, bromine halogen substitution, and chloride counterion. This molecular composition places the compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1426290-60-9
Molecular Formula C8H9BrClN5
Molecular Weight 290.55 g/mol
Systematic Name This compound
Alternative Name [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
Simplified Molecular Input Line Entry System Cl.NCc1nnnn1-c1cccc(Br)c1

Historical Context in Heterocyclic Chemistry Development

The development of tetrazole chemistry represents a cornerstone achievement in heterocyclic organic chemistry, with the parent compound 1H-tetrazole first prepared through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure conditions. This pioneering synthetic methodology established the foundation for subsequent tetrazole derivative development and demonstrated the unique reactivity patterns associated with nitrogen-rich five-membered ring systems. The historical significance of tetrazole chemistry extends beyond academic interest, as these compounds have emerged as crucial bioisosteres for carboxylate groups due to their similar dissociation constants and deprotonation behavior at physiological conditions.

The evolution of tetrazole synthetic methodology has progressed significantly from the original preparation methods to more sophisticated approaches suitable for complex substituted derivatives such as this compound. Modern synthetic strategies typically employ Pinner reaction conditions involving organic nitriles with sodium azide in the presence of buffered strong acids, exemplified by triethylammonium chloride systems that synthesize 5-substituted 1H-tetrazoles with high efficiency and selectivity. Alternative methodologies include deamination reactions of 5-aminotetrazole precursors and [3+2] cycloaddition reactions between aryl diazonium species and trimethylsilyldiazomethane for accessing 2-aryl-2H-tetrazole isomers.

The pharmaceutical relevance of tetrazole derivatives has driven substantial research interest in this chemical class, particularly following the recognition that several cephalosporin-class antibiotics incorporate tetrazole functionality within their molecular frameworks. The development of angiotensin receptor blockers such as losartan and candesartan, which feature tetrazole moieties as essential pharmacophoric elements, further validated the medicinal chemistry potential of this heterocyclic system. Contemporary research in tetrazole chemistry encompasses multicomponent reaction strategies that enable rapid access to structurally diverse tetrazole libraries for pharmaceutical screening and materials science applications.

Recent advances in tetrazole derivative synthesis have emphasized the development of multicomponent reaction protocols that facilitate the preparation of complex substituted systems in single synthetic operations. These methodologies have proven particularly valuable for accessing compounds with multiple functional groups, such as the target compound containing both bromophenyl and methylamine substituents. The integration of tetrazole chemistry within pharmaceutical research pipelines has demonstrated the versatility of this heterocyclic platform for developing compounds with antimicrobial, anti-inflammatory, and anticancer activities. The historical trajectory of tetrazole chemistry continues to evolve with emerging applications in materials science, coordination chemistry, and bioconjugation methodologies that leverage the unique electronic properties and coordination capabilities of the tetrazole ring system.

Properties

IUPAC Name

[1-(3-bromophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5.ClH/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTYNGOSCLGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=NN=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, with the CAS number 1426290-60-9, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

  • Molecular Formula : C₈H₉BrClN₅
  • Molecular Weight : 290.55 g/mol
  • Structure : The compound contains a bromophenyl group linked to a tetrazole ring via a methylene bridge.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The structure of this compound suggests potential effectiveness against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Aspergillus nigerComparable to standard antifungals

3. Anticancer Potential

The tetrazole moiety has been associated with anticancer activity through its ability to inhibit various kinases involved in cancer progression. Research into structurally similar compounds shows promising results in targeting cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including those similar to this compound. The results demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of the bromophenyl group may enhance this effect .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of tetrazole derivatives revealed that modifications on the phenyl ring could significantly influence biological activity. Substituents such as halogens (e.g., bromine) were found to enhance the antimicrobial properties while maintaining low toxicity profiles .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory processes and microbial resistance mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
{[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl}amine HCl 3-Bromo C₈H₈BrN₅·HCl ~309.5 (estimated) Potential angiotensin receptor modulation
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine HCl () 4-Chloro C₈H₈ClN₅·HCl 478.6 Pharmaceutical intermediates
{[1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine HCl () 3-Fluoro-4-methyl C₉H₁₀FN₅·HCl ~267.7 (estimated) Enhanced lipophilicity for CNS targeting
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl () Pyrazole core, 3-Chloro C₁₁H₁₂ClN₃·HCl 266.1 Antimicrobial activity

Key Observations :

  • Bromine vs.
  • Fluorine and Methyl Groups : The 3-fluoro-4-methyl analog () combines electron-withdrawing (fluoro) and steric (methyl) effects, which may improve metabolic stability compared to the bromo derivative .
  • Tetrazole vs. Pyrazole : The pyrazole-based compound () lacks the acidic proton of tetrazole, reducing its ability to act as a bioisostere for carboxylic acids, which may limit its utility in angiotensin receptor targeting .

Key Differences :

  • The target compound likely employs a tetrazole ring formation similar to but avoids nitration steps, reducing explosive hazards .
  • Deprotection strategies (e.g., tert-butyl carbamate in ) are common in amine hydrochloride synthesis, ensuring high yields .

Pharmacological and Physicochemical Profiles

  • Acidity : The tetrazole ring (pKa ~4.9) in the target compound is more acidic than pyrazole (pKa ~14.5), enabling salt formation and improved solubility in physiological conditions .
  • The bromo substituent may enhance binding affinity compared to chloro analogs .
  • Stability: Unlike nitramine derivatives (), the target compound’s amine hydrochloride form is non-explosive and stable under standard storage conditions .

Preparation Methods

Cycloaddition of Nitriles with Sodium Azide

The most common strategy to prepare 5-substituted tetrazoles involves the [3+2] cycloaddition of aryl nitriles with sodium azide under various conditions.

  • General Procedure:

    • Aryl nitrile (e.g., 3-bromobenzonitrile) is reacted with sodium azide in polar aprotic solvents such as N,N-dimethylformamide (DMF) or mixtures of DMF and methanol.
    • The reaction is typically heated at temperatures ranging from 90°C to 140°C.
    • Catalysts such as platinum nanoparticles, lanthanide triflates supported on silica, or acidic catalysts (e.g., ammonium chloride) may be employed to improve yields and reaction rates.
    • Reaction times vary from 1 hour under microwave irradiation to 24 hours under conventional reflux.
  • Yields and Purification:

    • Yields reported range from 54% to 95%, depending on catalyst and conditions.
    • Post-reaction work-up involves acidification (commonly with HCl to pH ~1-3) to precipitate the tetrazole.
    • Purification is achieved by recrystallization or column chromatography on silica gel using hexane/ethyl acetate or other solvent systems.
Catalyst / Condition Solvent Temp (°C) Time Yield (%) Notes
Sodium azide + Pt nanoparticles DMF 90 3.5 h 95 Vacuum filtration, silica gel purification
Sodium azide + Ln(OTf)3-SiO2 DMF/MeOH (4:1) 100 7 h 86 Pressure vial, catalyst filtration
Sodium azide + ammonium chloride DMF Reflux 24 h 70 Acidification, precipitation
Sodium azide + MSS-SO3H catalyst DMF 140 24 h 67 Sealed tube, green chemistry approach
Sodium azide + Sc(OTf)3 (microwave) Isopropanol/water (3:1) 160 1 h 54 Microwave irradiation, sealed vessel

The conversion of the tetrazole intermediate to the {[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves the introduction of the aminomethyl group and subsequent salt formation.

  • Aminomethylation:

    • The tetrazole ring bearing the bromophenyl substituent is functionalized at the 5-position with a methylamine group.
    • One-pot synthesis methods utilize 4-bromoaniline derivatives converted through intermediates such as isothiocyanates and thioureas, followed by cyclization with sodium azide and iodine/triethylamine in DMF.
    • This multi-step sequence yields the aminotetrazole with good overall efficiency (up to 79% yield over three steps).
  • Hydrochloride Salt Formation:

    • The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves stability and crystallinity.
    • Acidification is typically done by adding aqueous HCl to the reaction mixture or isolated amine, followed by precipitation and filtration.

Detailed Research Findings and Reaction Optimization

One-Pot Synthesis from 4-Bromoaniline (Analogous to 3-Bromo)

A study demonstrated an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, which can be adapted for the 3-bromo isomer. The process involves:

  • Reaction of 4-bromoaniline with DABCO in carbon disulfide/acetone to form isothiocyanate.
  • Treatment with aqueous ammonia to form thiourea intermediate.
  • Cyclization with sodium azide, triethylamine, and iodine in DMF to form the tetrazole amine.

The overall yield was 79%, avoiding toxic heavy metals and harsh reagents. This method provides a clean route to the aminotetrazole core suitable for further derivatization.

Amidation Reactions and Functional Group Tolerance

Following tetrazole amine synthesis, amidation with various acyl chlorides was achieved using lithium bis(trimethylsilyl)amide as a base, allowing the formation of amide derivatives with both reactive and less reactive acyl chlorides. This highlights the synthetic flexibility of the aminotetrazole intermediate.

Summary Table of Preparation Steps for this compound

Step Reagents/Conditions Outcome/Yield Notes
1. Nitrile to Tetrazole 3-Bromobenzonitrile + NaN3 + catalyst in DMF 54-95% Catalyst and temperature-dependent
2. Aminomethylation Multi-step: amine → isothiocyanate → thiourea → tetrazole amine ~79% (analogous) One-pot synthesis reported for 4-bromo analog
3. Hydrochloride salt formation Treatment with HCl (aqueous) Quantitative Precipitation and isolation of hydrochloride salt

Q & A

Basic: How can synthetic routes for {[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:
Optimization often involves selecting appropriate bases and reaction conditions. For tetrazole-containing analogs, sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux is effective for nucleophilic substitution reactions. For example, the synthesis of similar tetrazole derivatives (e.g., (S)-N,2-dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride) achieved 94% yield using tert-butyl carbamate deprotection with HCl in dioxane . Microwave-assisted synthesis, as demonstrated for 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, can reduce reaction times and enhance purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify the tetrazole ring (δ ~8-10 ppm for tetrazole protons) and the 3-bromophenyl moiety (distinct aromatic splitting patterns) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are industry standards for resolving crystal structures, particularly for halogenated compounds, to confirm stereochemistry and hydrogen bonding .
  • HPLC-MS: Employ reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) and mass spectrometry to assess purity and molecular ion peaks .

Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes.

  • Solvent Calibration: Compare experimental shifts with databases (e.g., NIST Chemistry WebBook) under matched solvent conditions .
  • DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to simulate NMR spectra, accounting for solvent polarity and temperature effects. For example, computed 13C^{13}C-NMR shifts for tetrazole derivatives align closely with experimental data when solvation is modeled .
  • Dynamic NMR (DNMR): Investigate tautomeric equilibria in tetrazole rings, which may cause peak broadening or splitting at variable temperatures .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the 3-bromophenyl or tetrazole groups to assess pharmacological activity. For example, replacing bromine with fluorine in analogs of razaxaban (a Factor Xa inhibitor) improved selectivity and permeability .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., enzymes or receptors) by measuring enthalpy changes.
  • Molecular Docking: Use software like AutoDock to predict binding modes. For tetrazole-containing drugs, the tetrazole ring often acts as a bioisostere for carboxylic acids, enhancing metabolic stability .

Advanced: How should researchers handle conflicting crystallographic data during structural refinement?

Methodological Answer:

  • Twinned Data Analysis: Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in halogenated compounds due to packing irregularities .
  • Disorder Modeling: For disordered 3-bromophenyl groups, split occupancy refinement (e.g., PART commands in SHELX) improves accuracy.
  • Validation Tools: Leverage checkCIF (IUCr) to identify geometric outliers or symmetry mismatches .

Basic: What are the best practices for ensuring batch-to-batch consistency in synthesis?

Methodological Answer:

  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material peaks) .
  • Quality Control (QC) Protocols: Implement standardized HPLC methods with retention time and area-% criteria. For example, USP guidelines for related hydrochloride salts mandate ≤0.1% impurity thresholds .
  • Stability Studies: Store batches under controlled humidity (≤30% RH) to prevent hydrochloride salt deliquescence .

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Flow Chemistry: Transition from batch to continuous flow systems to enhance heat/mass transfer, critical for exothermic tetrazole cyclization .
  • Byproduct Management: Optimize workup procedures (e.g., liquid-liquid extraction at pH 3-4) to remove unreacted 3-bromophenyl precursors .
  • Process Analytical Technology (PAT): Use real-time UV/Vis or IR probes to monitor intermediates and adjust parameters dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 2
{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

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